molecular formula C52H61ClN6O9 B13850858 Ganirelix Acetate Impurity B

Ganirelix Acetate Impurity B

Cat. No.: B13850858
M. Wt: 949.5 g/mol
InChI Key: LUTDNNDFWVRWKW-BYYXTYQOSA-N
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Description

“Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed with specific modifications to enhance its stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.

    Deprotection Steps: Removing protecting groups such as Fmoc or Boc under specific conditions (e.g., piperidine for Fmoc).

    Cleavage from Resin: Using TFA (trifluoroacetic acid) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers for large-scale SPPS. Purification is achieved through techniques like HPLC (high-performance liquid chromatography), and the final product is characterized using mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

    Substitution: Substitution reactions may occur at the side chains of amino acids, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield modified peptides with altered disulfide bridges.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the peptide’s sequence and modifications.

Comparison with Similar Compounds

Similar Compounds

    Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH: Similar peptides with slight variations in amino acid sequence or modifications.

    Other Synthetic Peptides: Peptides designed for similar applications but with different sequences or protecting groups.

Uniqueness

The uniqueness of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” lies in its specific sequence and modifications, which confer unique properties such as increased stability, specificity, and functionality compared to other peptides.

Properties

Molecular Formula

C52H61ClN6O9

Molecular Weight

949.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C52H61ClN6O9/c1-32(60)55-41(28-35-14-19-37-12-8-9-13-38(37)25-35)46(61)56-42(26-33-15-20-39(53)21-16-33)47(62)57-43(29-36-11-10-24-54-30-36)48(63)59-45(31-67-51(2,3)4)49(64)58-44(50(65)66)27-34-17-22-40(23-18-34)68-52(5,6)7/h8-25,30,41-45H,26-29,31H2,1-7H3,(H,55,60)(H,56,61)(H,57,62)(H,58,64)(H,59,63)(H,65,66)/t41-,42-,43-,44+,45+/m1/s1

InChI Key

LUTDNNDFWVRWKW-BYYXTYQOSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](COC(C)(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(COC(C)(C)C)C(=O)NC(CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O

Origin of Product

United States

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